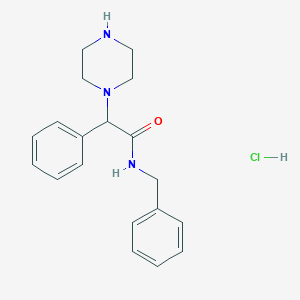

N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride

Description

Properties

CAS No. |

1803561-02-5 |

|---|---|

Molecular Formula |

C19H24ClN3O |

Molecular Weight |

345.9 g/mol |

IUPAC Name |

N-benzyl-2-phenyl-2-piperazin-1-ylacetamide;hydrochloride |

InChI |

InChI=1S/C19H23N3O.ClH/c23-19(21-15-16-7-3-1-4-8-16)18(17-9-5-2-6-10-17)22-13-11-20-12-14-22;/h1-10,18,20H,11-15H2,(H,21,23);1H |

InChI Key |

GVOHUDLULWALNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride typically involves the reaction of benzyl chloride with 2-phenyl-2-(piperazin-1-yl)acetamide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems can also reduce the risk of human error and improve safety .

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or phenyl groups, using reagents like sodium methoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Benzyl alcohol derivatives.

Reduction: Reduced amine derivatives.

Substitution: Various substituted benzyl or phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride is primarily recognized for its potential as an anticonvulsant agent. Research has shown that derivatives of piperazine compounds exhibit significant anticonvulsant activity, particularly in models of epilepsy.

Anticonvulsant Activity

A study synthesized various derivatives of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide and evaluated their anticonvulsant properties using animal models. The results indicated that certain derivatives displayed notable activity against maximal electroshock seizures and psychomotor seizures, suggesting their potential as new antiepileptic drugs (AEDs) .

Table 1: Anticonvulsant Activity of Piperazine Derivatives

| Compound Identifier | Activity in MES Seizures | Activity in 6-Hz Model | Toxicity Level |

|---|---|---|---|

| Compound 20 | Active | Moderate | Low |

| Compound 4 | Inactive | Inactive | Low |

| Compound 5 | Active | Active | Moderate |

Biological Screening

In addition to its anticonvulsant properties, this compound has been evaluated for antibacterial, antifungal, and anthelmintic activities. A series of derivatives were synthesized and subjected to biological screening.

Antibacterial and Antifungal Activity

Research demonstrated that several derivatives exhibited significant antibacterial effects against a range of pathogens. The compounds were tested using the agar well diffusion method, with results indicating varying degrees of inhibition zones.

Table 2: Biological Activity of Synthesized Derivatives

| Compound Identifier | Antibacterial Activity (Zone of Inhibition mm) | Antifungal Activity (Zone of Inhibition mm) |

|---|---|---|

| Compound 6a | 15 | 12 |

| Compound 6b | 18 | 10 |

| Compound 8a | 20 | 14 |

The findings suggest that the structural modifications in these compounds can enhance their biological activity, making them promising candidates for further development .

Fingerprint Detection Applications

An innovative application of this compound involves its use in latent fingerprint detection. A study indicated that certain derivatives possess good stickiness and can effectively capture fingerprints on various surfaces without the need for dense dust .

Fingerprint Analysis

The ability of these compounds to adhere to surfaces makes them suitable for forensic applications. The study's findings highlight the potential for developing new fingerprint detection agents based on piperazine derivatives.

Table 3: Fingerprint Detection Properties

| Compound Identifier | Stickiness Level | Surface Compatibility |

|---|---|---|

| Compound 6c | High | All flat surfaces |

| Compound 8c | Moderate | Textured surfaces |

Mechanism of Action

The mechanism of action of N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and receptors in the body, leading to its observed effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Acetamide Derivatives with Varied Substituents

Compound 29c : 2-(4-(3-(3-Oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)propanoyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide

- Key Features: Incorporates a benzo-oxazinone and thiazole moiety.

- Synthesis: Reacts 2-(piperazin-1-yl)-N-(thiazol-2-yl)acetamide with a propanoyl intermediate (HCTU/DIPEA in DMSO, 79% yield) .

- Activity: Not specified in evidence, but thiazole groups often enhance antimicrobial or kinase inhibitory activity.

Compound 29d : N-Methyl-2-(4-(3-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)piperazin-1-yl)-N-phenylacetamide

- Key Features: Contains a methyl-phenyl group and benzo-oxazinone.

- Synthesis : Uses N-methyl-N-phenyl-2-(piperazin-1-yl)acetamide (78% yield) .

- Activity : Likely differs in lipophilicity and CNS penetration due to the N-methyl-phenyl group.

Anticonvulsant Piperazine-Acetamides

Compound 5c : N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(4-methylpiperidin-1-yl)-acetamide

- Key Features : Benzofuran and 4-methylpiperidine substituents.

- Activity : ED₅₀ = 0.259 mmol/kg; relative anticonvulsant potency = 0.72 (vs. phenytoin) .

Compound 5i : N-(2-(4-Chlorobenzoyl)benzofuran-3-yl)-2-(cyclohexyl(methyl)amino)-acetamide

- Key Features: Cyclohexyl-methylamino group.

- Activity : ED₅₀ = 0.055 mmol/kg; relative potency = 0.74 .

Agrochemical Acetamides

Metazachlor : 2-Chloro-N-(2,6-dimethylphenyl)-N-(1H-pyrazol-1-ylmethyl)acetamide

Dimethachlor : 2-Chloro-N-(2,6-dimethylphenyl)-N-(1-methoxyethyl)acetamide

Piperazine-Acetamide Salts and Impurities

K-604 : 2-[4-[2-(Benzimidazol-2-ylthio)ethyl]piperazin-1-yl]-N-[2,4-bis(methylthio)-6-methyl-3-pyridyl]acetamide dihydrochloride

- Key Features : Benzimidazole thioether and bis(methylthio)pyridine.

- Molecular Weight : 575.64 g/mol .

- Application : Kinase inhibitor (hypothetical, based on benzimidazole moiety).

Nintedanib Impurity 24 : N-(4-Aminophenyl)-N-methyl-2-(piperazin-1-yl)acetamide

Key Findings and Implications

- Structural Diversity : Substitutions on the piperazine-acetamide scaffold drastically alter applications (e.g., agrochemical vs. CNS drugs).

- Synthetic Flexibility : Piperazine-acetamides are synthesized via modular approaches (e.g., HCTU-mediated coupling or HCl deprotection) .

- Pharmacological Potential: While the target compound lacks explicit activity data in the evidence, analogs like 5c and 5i demonstrate that piperazine-acetamides are viable for anticonvulsant development .

Biological Activity

N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and analgesic research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves the alkylation of piperazine derivatives with appropriate acetamide precursors. The synthetic route often employs methods such as nucleophilic substitution or coupling reactions to achieve the desired molecular structure. The resulting compounds are usually characterized using techniques like NMR, IR spectroscopy, and HPLC to confirm their purity and identity.

Anticonvulsant Activity

Several studies have evaluated the anticonvulsant properties of this compound and its derivatives. The compound has been tested in various animal models, including the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.

Key Findings:

- Compounds exhibiting significant anticonvulsant activity showed protection in at least 50% of tested subjects during these seizure models .

- A structure-activity relationship analysis indicated that lipophilicity plays a crucial role in the efficacy of these compounds. More lipophilic derivatives tended to show enhanced activity at later time points post-administration .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound | MES Test Protection (%) | scPTZ Test Protection (%) | Lipophilicity (cLogP) |

|---|---|---|---|

| 3 | 70 | 60 | 3.5 |

| 4 | 75 | 55 | 3.8 |

| 6 | 80 | 65 | 4.0 |

| 9 | 50 | 50 | 3.0 |

Analgesic Activity

In addition to its anticonvulsant effects, this compound has been investigated for its analgesic properties. Studies have demonstrated that certain derivatives exhibit strong central and peripheral analgesic effects, potentially making them candidates for pain management therapies .

Key Findings:

- The analgesic activity was assessed using various pain models, including thermal and chemical nociceptive tests.

- Compounds showed varying degrees of effectiveness, with some achieving significant pain relief comparable to established analgesics.

Case Studies

A notable study highlighted the synthesis and biological evaluation of a series of piperazine derivatives, including this compound. In this study, researchers found that modifications to the piperazine moiety could significantly alter the pharmacological profile of the compounds .

Example Case Study:

In a comparative analysis involving multiple piperazine derivatives, it was observed that specific substitutions led to enhanced anticonvulsant activity while maintaining low hepatotoxicity levels. For instance, compounds with fluorine substitutions demonstrated improved metabolic stability and bioavailability compared to their non-fluorinated counterparts .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide hydrochloride?

- Methodology : Synthesis typically involves multi-step reactions.

Intermediate Formation : React a substituted phenylamine (e.g., 2-chloro-6-methylphenylamine) with acetic anhydride to form the acetamide backbone .

Piperazine Coupling : Introduce the piperazine moiety via nucleophilic substitution or coupling reactions under anhydrous conditions .

Hydrochloride Salt Formation : Treat the free base with HCl in a polar solvent (e.g., ethanol) to precipitate the hydrochloride salt .

- Characterization : Monitor reaction progress using TLC and confirm final structure via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the compound characterized post-synthesis to ensure structural fidelity?

- Analytical Techniques :

- NMR Spectroscopy : Assign proton and carbon environments to confirm substituent positions (e.g., benzyl, phenyl, piperazine) .

- Mass Spectrometry : Use HRMS to verify molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolve crystal structures for unambiguous confirmation, as demonstrated in related piperazine-acetamide derivatives .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Exposure Controls : Use fume hoods, closed systems, and personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles .

- Emergency Measures :

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin Contact : Wash immediately with soap and water; remove contaminated clothing .

Advanced Research Questions

Q. How can researchers optimize synthesis yield and purity for scale-up studies?

- Process Refinement :

- Catalysis : Screen palladium or copper catalysts for coupling steps to enhance efficiency .

- Solvent Selection : Test polar aprotic solvents (e.g., DMF) to improve intermediate solubility .

- Purification : Use column chromatography with gradient elution (hexane/ethyl acetate) or recrystallization from ethanol/water mixtures .

- Quality Control : Implement HPLC with UV detection (λ = 254 nm) to monitor purity ≥95% .

Q. What methodologies are employed to evaluate the compound’s biological activity in vitro?

- Antimicrobial Assays :

- MIC Determination : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines) .

- Receptor Binding Studies :

- Radioligand Displacement : Assess affinity for serotonin or dopamine receptors using H-labeled ligands in transfected cell lines .

Q. How can contradictions in physicochemical data (e.g., solubility, stability) be resolved?

- Solubility Profiling :

- pH-Dependent Studies : Measure solubility in buffers (pH 1–10) using UV-spectrophotometry .

- Co-solvent Systems : Test DMSO-water or PEG-400 mixtures to enhance aqueous solubility .

- Stability Analysis :

- Forced Degradation : Expose the compound to heat (40–60°C), light, and humidity; monitor degradation via LC-MS .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.